molecular formula C15H29ClN2O2 B6219302 tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride CAS No. 1440961-40-9

tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride

Cat. No.: B6219302
CAS No.: 1440961-40-9
M. Wt: 304.9
InChI Key:
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Description

tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride is a chemical compound with the molecular formula C15H29ClN2O2. It is known for its unique spirocyclic structure, which consists of a spiro[3.5]nonane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of the spirocyclic core, aminomethyl group, and carbamate functionality, which imparts distinct chemical and biological properties.

Properties

CAS No.

1440961-40-9

Molecular Formula

C15H29ClN2O2

Molecular Weight

304.9

Purity

95

Origin of Product

United States

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